molecular formula C23H21N3O3S2 B2634967 N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941986-94-3

N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No. B2634967
CAS RN: 941986-94-3
M. Wt: 451.56
InChI Key: IUICYCUMQTTWDO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Antimalarial and Antiviral Potential

N-(phenylsulfonyl)acetamide derivatives, which include compounds similar to N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, have shown promise in antimalarial and antiviral research. A study highlighted the synthesis of such derivatives and their in vitro antimalarial activity, also exploring their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These compounds, particularly Sulphonamide 6a, demonstrated excellent antimalarial activity with selectivity due to the presence of a quinoxaline moiety. Furthermore, molecular docking studies revealed these compounds' potential against SARS-CoV-2 main protease and spike glycoprotein, suggesting a role in COVID-19 drug research (Fahim & Ismael, 2021).

Synthetic Methodology and Drug Design

The compound has been involved in various synthetic methodologies for creating biologically potent derivatives. For instance, research has demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation, highlighting a metal-free approach, broad substrate scope, and efficient product purification procedures (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016). Additionally, the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted derivatives inspired by marine topsentines and nortopsentines was reported, using microwave-assisted synthesis (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

Anticancer and Antimicrobial Activity

Research has also investigated the compound's potential in anticancer and antimicrobial applications. For instance, a study explored the synthesis and quantum calculations of novel sulphonamide derivatives, including derivatives with benzo[d]thiazol-2-ylthio moieties, for antimicrobial activity (Fahim & Ismael, 2019). Additionally, Co(II) complexes of related compounds demonstrated fluorescence properties and potential in vitro cytotoxicity studies in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Fluorescence and Analytical Applications

The compound and its derivatives have been utilized in fluorescence and analytical applications. For example, the synthesis of fluorescent iron ions(III) probes based on 2-(4-aminophenyl)benzo[d]thiazole and 2-picolylamine derivatives showed selectivity in recognizing iron ions, demonstrating potential in analytical chemistry (Wei, 2012).

Photoluminescence and Electrochemical Applications

In the field of photoluminescence and electrochemical cells, studies have reported on the synthesis and characterization of cyclometalated iridium(III) complexes with N-(pyridin-2-yl)benzo[d]thiazole derivatives, exhibiting efficient red emission and use in light-emitting electrochemical cells (Ertl et al., 2017).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c27-22(14-8-16-31(28,29)19-10-2-1-3-11-19)26(17-18-9-6-7-15-24-18)23-25-20-12-4-5-13-21(20)30-23/h1-7,9-13,15H,8,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICYCUMQTTWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide

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